4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazole intermediates, followed by their coupling with piperazine derivatives under specific conditions such as:
Reagents: Common reagents might include acyl chlorides, amines, and thionyl chloride.
Conditions: Reactions are often carried out under controlled temperatures, with the use of catalysts or solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Processes: Depending on the scale, the synthesis could be adapted to batch or continuous flow processes.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would involve its interaction with specific molecular targets:
Molecular Targets: These could include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound might modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazine: Lacks the ketone group.
1-(1,3-thiazol-2-yl)piperazin-2-one: Lacks the indole group.
4-(1H-indole-2-carbonyl)piperazin-2-one: Lacks the thiazole group.
Uniqueness
4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the presence of both indole and thiazole rings, which might confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14-10-19(6-7-20(14)16-17-5-8-23-16)15(22)13-9-11-3-1-2-4-12(11)18-13/h1-5,8-9,18H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVICLEOQSMIIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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